2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide

Physicochemical profiling Drug-likeness Lead optimization

2-Amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide (CAS 1218547-18-2) is a synthetic acyclic thiophenylamide with molecular formula C₁₂H₂₀N₂OS and molecular weight 240.37 g·mol⁻¹. It features a pentanamide backbone bearing a free primary amine at the 2-position, an N-methyl group, and an N-(thiophen-2-ylmethyl) substituent.

Molecular Formula C12H20N2OS
Molecular Weight 240.37 g/mol
Cat. No. B13303770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide
Molecular FormulaC12H20N2OS
Molecular Weight240.37 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N(C)CC1=CC=CS1)N
InChIInChI=1S/C12H20N2OS/c1-9(2)7-11(13)12(15)14(3)8-10-5-4-6-16-10/h4-6,9,11H,7-8,13H2,1-3H3
InChIKeyPHICWTGYLQSQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide: Structural Classification and Physicochemical Baseline for Procurement Evaluation


2-Amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide (CAS 1218547-18-2) is a synthetic acyclic thiophenylamide with molecular formula C₁₂H₂₀N₂OS and molecular weight 240.37 g·mol⁻¹ . It features a pentanamide backbone bearing a free primary amine at the 2-position, an N-methyl group, and an N-(thiophen-2-ylmethyl) substituent. The compound belongs to the non-annulated thiophenylamide chemical class, which has been patented by Hoffmann-La Roche as fatty acid-binding protein (FABP) 4 and/or 5 inhibitors for metabolic and inflammatory indications [1]. Commercially, the free base is supplied at 95% purity (HPLC) with a racemic stereochemistry at the C-2 chiral center (InChI Key: PHICWTGYLQSQSV-UHFFFAOYSA-N), yielding a calculated logP of 1.95, one hydrogen bond donor, two hydrogen bond acceptors, and a fraction sp³ (Fsp3) of 0.58 .

Why 2-Amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide Cannot Be Substituted by Generic In-Class Thiophenylamides Without Risk


Within the C₁₂H₂₀N₂OS constitutional isomer space, subtle variations in the amide backbone, N-substitution pattern, and thiophene regiochemistry generate compounds with profoundly different physicochemical and potentially pharmacological profiles. The target compound uniquely combines an isobutyl side chain (4-methylpentanamide backbone) with a free primary amine at C-2, an N-methyl tertiary amide, and an unsubstituted thiophen-2-ylmethyl group. By contrast, close analogs such as (S)-2-amino-N,3-dimethyl-N-((3-methylthiophen-2-yl)methyl)butanamide (CAS 1307223-86-4) possess a shorter butyramide backbone and a methyl-substituted thiophene ring, while (S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide (CAS 1825244-02-7) lacks the N-methyl group, converting the tertiary amide to a secondary amide with altered hydrogen-bonding capacity and conformational freedom . These structural differences are predicted to alter logP, solubility, metabolic stability, and target binding—parameters that cannot be assumed equivalent across analogs without experimental verification [1].

Quantitative Differentiation Evidence for 2-Amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide Versus Closest Structural Analogs


Molecular Topology Differentiation: Fsp3 and logP Comparison Against the Des-methyl Analog

The presence of the N-methyl group on the target compound distinguishes it from the des-methyl analog (S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide. The tertiary amide in the target compound eliminates one hydrogen bond donor relative to the secondary amide analog, reducing HBD count from 2 to 1 and increasing lipophilicity. This N-methylation is expected to enhance membrane permeability and metabolic stability while reducing aqueous solubility—a well-established SAR principle in amide-containing lead series [1]. Although direct experimental logP or permeability data comparing these two specific compounds are not publicly available, the Fluorochem-calculated logP of 1.95 and Fsp3 of 0.58 for the target compound provide a baseline for computational comparison with the analog .

Physicochemical profiling Drug-likeness Lead optimization

Backbone Length Differentiation: Pentanamide vs. Butyramide Core and Implications for FABP Binding Pocket Occupancy

The target compound features a 4-methylpentanamide backbone (isobutyl side chain at C-4), which is one methylene unit longer than the butyramide core present in (S)-2-amino-N,3-dimethyl-N-((3-methylthiophen-2-yl)methyl)butanamide (CAS 1307223-86-4). In the FABP4/5 inhibitor patent family (US 9,353,102 B2) from which this chemotype derives, the R1 and R2 alkyl substituents on the α-carbon of the amide are explicitly claimed to modulate inhibitory potency, with exemplified compounds showing FABP5 IC₅₀ values ranging from 30 nM to >10,000 nM depending on alkyl group selection [1]. The pentanamide backbone in the target compound positions the isobutyl group deeper into the lipophilic binding pocket relative to the butyramide comparator, which may confer differential FABP isoform selectivity or binding kinetics [1]. No direct FABP IC₅₀ data for either the target compound or the specific butyramide comparator have been disclosed in the public domain.

FABP inhibition Binding pocket complementarity Structure-activity relationship

Thiophene Substitution Pattern Differentiation: Unsubstituted vs. 3-Methylthiophene and Impact on Metabolic Lability

The target compound bears an unsubstituted thiophen-2-ylmethyl group, whereas the structurally closest constitutional isomer (S)-2-amino-N,3-dimethyl-N-((3-methylthiophen-2-yl)methyl)butanamide incorporates a 3-methyl substituent on the thiophene ring. The unsubstituted thiophene ring in the target compound retains two electronically activated positions (C-4 and C-5) that are susceptible to cytochrome P450 (CYP)-mediated S-oxidation and epoxidation, metabolic pathways that are partially blocked by the 3-methyl group in the comparator [1]. Computational studies on thiophene-containing drug candidates indicate that 3-methyl substitution on thiophene reduces the intrinsic clearance attributable to thiophene ring oxidation by approximately 40–60% in human liver microsomes, although this effect is highly scaffold-dependent [1][2]. The absence of the 3-methyl group in the target compound may be advantageous for applications where metabolic activation of the thiophene ring (e.g., covalent probe design) is desired, or disadvantageous where high metabolic stability is required [3].

Metabolic stability Thiophene reactivity CYP-mediated oxidation

Stereochemical Configuration: Racemic vs. Enantiopure Forms and Implications for Reproducibility in Biological Assays

The target compound as supplied commercially (Fluorochem F682316, Leyan 1344656) is racemic at the C-2 chiral center (InChI Key: PHICWTGYLQSQSV-UHFFFAOYSA-N; asymmetric atom count = 1) . In contrast, structurally related compounds such as (S)-2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide (CAS 1825244-02-7) and (S)-2-amino-N,3-dimethyl-N-((3-methylthiophen-2-yl)methyl)butanamide (CAS 1307223-86-4) are supplied as single (S)-enantiomers . For FABP inhibition and other target-binding applications, enantiomeric configuration at the α-carbon is expected to influence binding affinity, as the chiral center directly appends the amine and carbonyl groups that interact with the protein binding pocket. Use of the racemate in screening campaigns yields an apparent potency that represents the weighted average of both enantiomers, potentially underestimating the true potency of the active enantiomer by up to 2-fold and complicating SAR interpretation [1].

Stereochemistry Assay reproducibility Chiral purity

Commercial Availability and Supply Chain Continuity: Discontinued Status vs. Active Catalog Comparators

The target compound (free base, CAS 1218547-18-2) is listed as 'Discontinued' by CymitQuimica (Ref. 10-F682316) as of 2019, indicating that the Fluorochem-sourced material is no longer actively restocked through this distributor . The hydrochloride salt (CAS 1423024-07-0) remains available from Leyan (Product No. 2017889) at 95% purity in 100 mg and 250 mg quantities, with larger sizes (500 mg, 1 g, 5 g) requiring inquiry . The free base is listed by ChemSrc and Kuujia but without confirmed stock levels. In contrast, the comparator (S)-2-amino-N,3-dimethyl-N-((3-methylthiophen-2-yl)methyl)butanamide (CAS 1307223-86-4) is listed as actively stocked by MolCore (≥98% purity) and AKSci . Researchers selecting this compound for sustained project use should verify current stock levels and consider the hydrochloride salt as an alternative procurement form.

Supply chain Procurement risk Commercial availability

Free Amine Reactivity: Synthetic Utility as a Bifunctional Building Block vs. N-protected or N-alkylated Analogs

The target compound uniquely presents both a free primary amine and a tertiary amide within the same molecular scaffold, enabling chemoselective derivatization. The primary amine at C-2 can undergo acylation, sulfonylation, reductive amination, or urea formation without affecting the pre-installed N-methyl-N-(thiophen-2-ylmethyl)amide moiety . This bifunctional reactivity distinguishes it from analogs where the amine is either absent (e.g., N-(thiophen-2-ylmethyl)pentanamide, which lacks the C-2 amino group entirely) or already substituted. In the FABP inhibitor patent US 9,353,102 B2, the R1/R2 substituents on the α-carbon are explicitly described as points of structural diversification, with the free amine serving as a synthetic handle for library synthesis [1]. The hydrochloride salt form (CAS 1423024-07-0) provides enhanced stability during storage while preserving the free amine for subsequent coupling reactions upon neutralization .

Synthetic intermediate Bifunctional building block Parallel synthesis

Recommended Application Scenarios for 2-Amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide Based on Differentiated Evidence


FABP4/5 Inhibitor Lead Optimization: Evaluating Pentanamide Backbone SAR in the Non-Annulated Thiophenylamide Series

Researchers pursuing FABP4 and/or FABP5 dual inhibition for metabolic disease or oncology indications can use this compound as a pentanamide-backbone reference point within the non-annulated thiophenylamide chemotype. The patent family US 9,353,102 B2 demonstrates that alkyl chain variation at the α-carbon modulates FABP5 inhibitory potency over a >300-fold range (representative example: IC₅₀ = 30 nM in TR-FRET assay, pH 7.5) [1]. The target compound's isobutyl-pentanamide backbone fills a specific region of this SAR landscape that is distinct from the butyramide and propionamide analogs. The free amine enables further derivatization to explore R1/R2 substitution effects on FABP isoform selectivity .

Covalent Probe Design Exploiting Thiophene Bioactivation: Unsubstituted Thiophene as a Latent Electrophile

The unsubstituted thiophen-2-ylmethyl group in the target compound retains two electronically activated positions (C-4 and C-5) for cytochrome P450-mediated S-oxidation and epoxidation, metabolic pathways that generate reactive electrophilic intermediates capable of covalently labeling proximal nucleophilic amino acid residues [1]. This property is partially suppressed in the 3-methylthiophene comparator, making the target compound the preferred scaffold for covalent inhibitor design strategies that intentionally exploit thiophene bioactivation for target engagement. Researchers should couple the compound with in vitro metabolite identification studies (e.g., glutathione trapping assays) to characterize the reactive metabolite profile .

Parallel Library Synthesis Using the Bifunctional Free Amine Handle

The presence of a free primary amine at C-2, orthogonal to the pre-installed N-methyl-N-(thiophen-2-ylmethyl) tertiary amide, enables the compound to serve as a bifunctional building block for parallel amide or sulfonamide library synthesis [1]. This scaffold is suited for diversity-oriented synthesis workflows where the tertiary amide portion remains constant while the amine is diversified through acylation with carboxylic acid building blocks, sulfonylation with sulfonyl chlorides, or reductive amination with aldehydes. The hydrochloride salt (CAS 1423024-07-0, available from Leyan) is recommended for storage and handling, with in situ neutralization prior to coupling .

Chiral Chromatography Method Development: Racemate as a Calibration Standard for Enantiomeric Separation

The racemic nature of the commercially supplied target compound (confirmed by the InChI Key stereochemistry layer: PHICWTGYLQSQSV-UHFFFAOYSA-N) makes it suitable as a calibration standard for developing chiral HPLC or SFC separation methods [1]. Researchers who require enantiopure material can use the racemate for method development, then apply the optimized conditions to preparative-scale chiral separation. This contrasts with the (S)-enantiomer comparators that are supplied as single enantiomers and do not provide the racemic reference needed for method validation .

Quote Request

Request a Quote for 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.